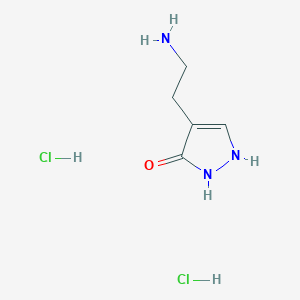

4-(2-Aminoethyl)-1,2-dihydropyrazol-3-one;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(2-Aminoethyl)morpholine” is a heterocyclic building block . It is widely used in biomedical applications as it serves as an important lysosome-targeting group . Some of its applications include the synthesis of the lysosome-targetable fluorescent probe for hydrogen sulfide imaging in living cells .

Synthesis Analysis

In one study, the reaction of hexachlorocyclotriphosphazene with 4-(2-aminoethyl) morpholine, which is a primary amine, was carried out in the presence of Trimethylamine in THF . The molecular structure of the final compound was confirmed by mass spectrometry, FT-IR, 31P, 1H, and 13C NMR spectroscopies .Molecular Structure Analysis

The molecular structure of the final compound was confirmed by mass spectrometry, FT-IR, 31P, 1H, and 13C NMR spectroscopies . The possible progress mechanism of the reaction was proposed using the structure analysis of the product formed .Chemical Reactions Analysis

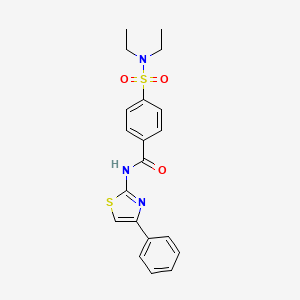

2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .Physical And Chemical Properties Analysis

The physical properties of a compound and its derivatives, such as melting points, solubility, and crystalline structure, are crucial for their practical applications. These properties are influenced by the compound’s molecular structure and intermolecular interactions, affecting its behavior in different environments and its suitability for specific applications.Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 4-(2-Aminoethyl)-1,2-dihydropyrazol-3-one;dihydrochloride, also known as 4-(2-aminoethyl)-1H-pyrazol-3-ol dihydrochloride or AEBSF, is the Carbonic Anhydrase 2 . Carbonic Anhydrase 2 is an enzyme that plays a crucial role in maintaining the balance between carbon dioxide and bicarbonate in our bodies, which is essential for pH regulation .

Mode of Action

AEBSF is a serine protease inhibitor . It works by covalently modifying the hydroxyl group of serine residues in the target proteins . This modification inhibits the activity of the protease, preventing it from breaking down proteins or peptides .

Biochemical Pathways

It is known that it inhibits proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . These proteases are involved in various biological processes, including digestion, blood clotting, and immune response. Therefore, the inhibition of these proteases by AEBSF could potentially affect these processes.

Pharmacokinetics

It is known to be a water-soluble compound , which suggests that it could be readily absorbed and distributed in the body. The compound is also known to be an irreversible inhibitor , which means it forms a permanent bond with its target enzyme, leading to long-lasting effects.

Action Environment

The action of AEBSF can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by pH. AEBSF is known to be more stable at low pH values . Therefore, changes in the pH of the environment could potentially affect the action of AEBSF.

Propriétés

IUPAC Name |

4-(2-aminoethyl)-1,2-dihydropyrazol-3-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O.2ClH/c6-2-1-4-3-7-8-5(4)9;;/h3H,1-2,6H2,(H2,7,8,9);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIZPCKYNYFWMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NN1)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Aminoethyl)-1,2-dihydropyrazol-3-one;dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-amino-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B2931727.png)

![5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2931730.png)

![3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide](/img/structure/B2931732.png)

![3,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2931733.png)

![2-Chloro-6-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2931734.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2931736.png)

![(Z)-ethyl 1-benzyl-2-((2,2-diphenylacetyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2931739.png)

![N,N-Dipropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/no-structure.png)